molecular formula C12H10N2O2 B11724698 2,7-Diacetyl-1,8-naphthyridine

2,7-Diacetyl-1,8-naphthyridine

Cat. No.: B11724698
M. Wt: 214.22 g/mol
InChI Key: QYPPJTQFKVCGQH-UHFFFAOYSA-N
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Description

2,7-Diacetyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. These compounds are known for their diverse biological activities and photochemical properties. The 1,8-naphthyridine core is a significant structure in medicinal chemistry and materials science due to its wide range of applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diacetyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and deprotection steps . Another method includes the use of selenium dioxide in dioxane to oxidize the 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine to the corresponding aldehyde, followed by hydrolysis with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Mechanism of Action

The mechanism of action of 2,7-Diacetyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,7-Diacetyl-1,8-naphthyridine include:

Uniqueness

For example, the acetyl groups at positions 2 and 7 can participate in specific chemical reactions that other naphthyridines might not undergo .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

1-(7-acetyl-1,8-naphthyridin-2-yl)ethanone

InChI

InChI=1S/C12H10N2O2/c1-7(15)10-5-3-9-4-6-11(8(2)16)14-12(9)13-10/h3-6H,1-2H3

InChI Key

QYPPJTQFKVCGQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=C1)C=CC(=N2)C(=O)C

Origin of Product

United States

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